molecular formula C10H16O5S B14147376 1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate CAS No. 89055-55-0

1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate

Cat. No.: B14147376
CAS No.: 89055-55-0
M. Wt: 248.30 g/mol
InChI Key: XAPCUTSYHAHDCO-UHFFFAOYSA-N
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Description

1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate is a complex organic compound with a unique structure that includes a dioxolane ring, a sulfanyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate typically involves the reaction of 1,3-dioxolane derivatives with sulfanyl compounds under controlled conditions. One common method involves the use of ethyl acetoacetate and ethylene glycol in the presence of a catalyst to form the dioxolane ring . The sulfanyl group is then introduced through a nucleophilic substitution reaction, followed by esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetate can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate involves its interaction with specific molecular targets. The dioxolane ring and sulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The acetate group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

89055-55-0

Molecular Formula

C10H16O5S

Molecular Weight

248.30 g/mol

IUPAC Name

[1-(1,3-dioxolan-2-ylmethylsulfanyl)-3-oxobutan-2-yl] acetate

InChI

InChI=1S/C10H16O5S/c1-7(11)9(15-8(2)12)5-16-6-10-13-3-4-14-10/h9-10H,3-6H2,1-2H3

InChI Key

XAPCUTSYHAHDCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CSCC1OCCO1)OC(=O)C

Origin of Product

United States

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